molecular formula C24H22N2O3 B3657553 2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3657553
M. Wt: 386.4 g/mol
InChI Key: WXUGRXJJFDKOMX-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoxazole ring, which is fused with a benzene ring, and an acetamide group, which is linked to an ethylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced through a nucleophilic substitution reaction, where 4-ethylphenol reacts with an appropriate halide.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, inhibiting their activity. The ethylphenoxy and acetamide groups can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(4-ethylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzothiazol-5-yl]acetamide

Uniqueness

2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The benzoxazole ring provides a rigid structure that can interact specifically with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-17-8-11-19(12-9-17)28-15-23(27)25-18-10-13-22-21(14-18)26-24(29-22)20-7-5-4-6-16(20)2/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUGRXJJFDKOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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